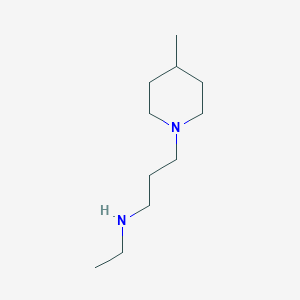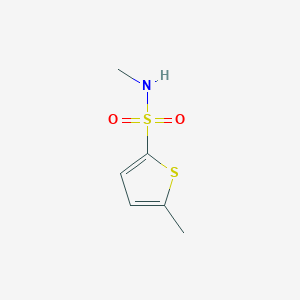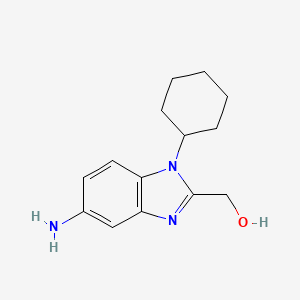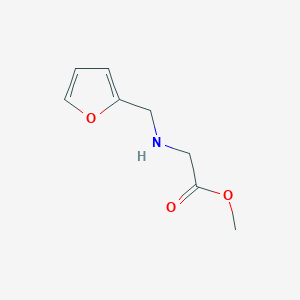
N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine
Descripción general
Descripción
N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine, commonly referred to as N-Ethyl-M-PEP, is an organic compound that is widely used in scientific research. It is a synthetic compound that has been used in medical, laboratory, and industrial applications. N-Ethyl-M-PEP is a derivative of piperidine, which is a six-membered heterocyclic organic compound. N-Ethyl-M-PEP has a wide range of uses, such as in the synthesis of pharmaceuticals, in the production of polymers, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Ethyl-M-PEP is not fully understood. It is believed that N-Ethyl-M-PEP acts as a proton donor and an electron acceptor in chemical reactions. It is also believed that N-Ethyl-M-PEP can form hydrogen bonds with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
N-Ethyl-M-PEP has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to have anti-viral effects and to be an inhibitor of the enzyme acetylcholinesterase. N-Ethyl-M-PEP has also been shown to inhibit the enzyme cyclooxygenase and to have anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Ethyl-M-PEP in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. The limitations of using N-Ethyl-M-PEP in laboratory experiments include its tendency to form hydrogen bonds, its instability in water, and its tendency to form dimers.
Direcciones Futuras
For the use of N-Ethyl-M-PEP include further research into its biochemical and physiological effects, its use in the synthesis of pharmaceuticals, its use in the production of polymers, and its use as a catalyst in chemical reactions. Further research should also focus on the development of more efficient and cost-effective methods for the synthesis of N-Ethyl-M-PEP. Finally, further research should focus on the development of new applications for N-Ethyl-M-PEP, such as in the production of biodegradable plastics and in the production of biofuels.
Aplicaciones Científicas De Investigación
N-Ethyl-M-PEP has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It has also been used in the production of polymers, such as polyurethanes, polyesters, and polyamides. N-Ethyl-M-PEP has also been used as a catalyst in chemical reactions, such as the synthesis of polymers and the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
N-ethyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-12-7-4-8-13-9-5-11(2)6-10-13/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWHHGMSDUZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(4-methyl-1-piperidinyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)










![2-[(4-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1385815.png)

